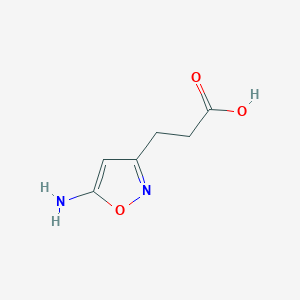![molecular formula C8H5F3N2 B6618274 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1785114-14-8](/img/structure/B6618274.png)
2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Übersicht
Beschreibung
2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a compound that has been used in the agrochemical and pharmaceutical industries . It is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine involves several steps. The reaction of trifluoroacetonitrile and butadiene at 475°C affords the compound in 88% yield . Alternatively, reaction of 2-halopyridines (preferably the iodide) with a trifluoromethyl organometallic reagent affords the compound .Molecular Structure Analysis
In the molecular structure of the title compound, the furopyridine ring system and the benzene ring are almost coplanar, making a dihedral angle of 5.5° .Chemical Reactions Analysis
The biological activities of 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical data of 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine includes a boiling point of 139–141°C and a refractive index (n D20) of 1.4180 . It is soluble in most organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Processes : 2,3-Dichloro-5-trifluoromethyl pyridine, a related compound, is crucial in synthesizing pesticides. Various synthesis processes have been reviewed, emphasizing their effectiveness and efficiency (Lu Xin-xin, 2006).
- Heterocyclic Building Blocks : 2H-Azirine-2-carbonyl azides, as reactive heterocyclic building blocks, have been synthesized using sodium azide and 2H-azirine-2-carbonyl chlorides. These compounds lead to various 1H-pyrrolo[2,3-b]pyridin-6(7H)-ones, which are significant for chemical reactions (Liya D. Funt et al., 2020).
Applications in Medicine and Biology
- Fluorescent Chemosensors : Pyrrolo[3,4-c]pyridine-based fluorophores have been developed as chemosensors for Fe3+/Fe2+ cations. These compounds have applications in cellular imaging, particularly in living HepG2 cells (Pampa Maity et al., 2018).
- Anticancer Agents : New scaffolds based on Pyrrolyl-Pyridines show potential as anticancer agents. These compounds have demonstrated significant activity against human cervical cancer and breast cancer cell lines (N. Mallisetty et al., 2023).
Physical and Chemical Characterization
- Spectroscopic Studies : Spectroscopic and density functional theory studies of 5-Bromo-2-(trifluoromethyl)pyridine have been conducted, providing insights into its structural and electronic properties. These studies are crucial for understanding the chemical behavior of such compounds (H. Vural, M. Kara, 2017).
Electronics and Materials Science
- Electroluminescence for OLEDs : Iridium(III) complexes with pyrazol-pyridine ligands, including 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine, have been synthesized for use in OLEDs, achieving high efficiency and quantum yields. This underscores the potential of trifluoromethyl-pyridine derivatives in advanced electronic applications (Ning Su et al., 2021).
Crystal Structure Analysis
- Crystal Structure of Derivatives : The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a derivative, has been analyzed, revealing a water-bridged hydrogen-bonding network. Understanding such structures is vital for designing new materials and pharmaceuticals (N. Ye, J. Tanski, 2020).
Safety And Hazards
Zukünftige Richtungen
It is expected that many novel applications of 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine will be discovered in the future . As a result of its unique physical and chemical properties and outstanding biological activity, a variety of pesticide compounds with this fragment have been discovered and marketed and have played important roles in crop protection research .
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-3-5-1-2-12-4-6(5)13-7/h1-4,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTNVMZBGIUOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B6618223.png)

![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)





![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)
